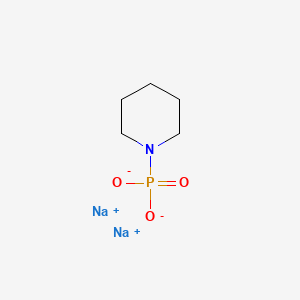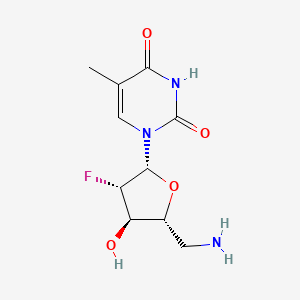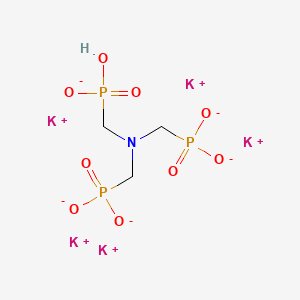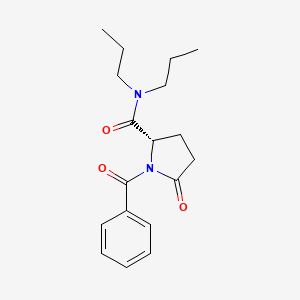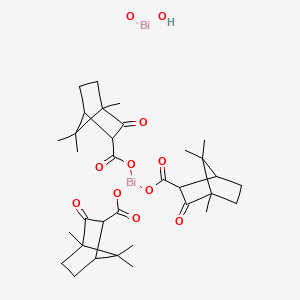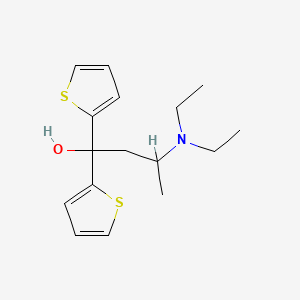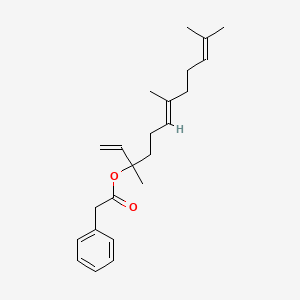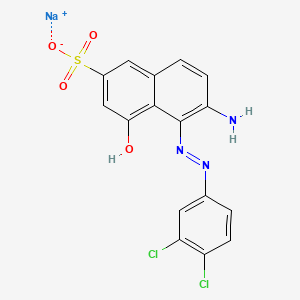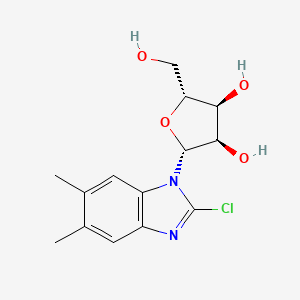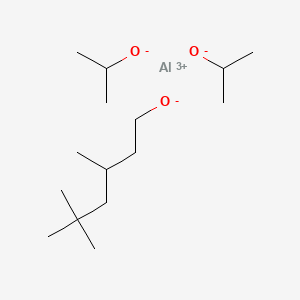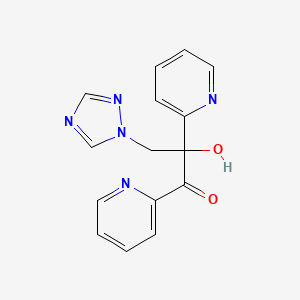
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound characterized by the presence of pyridine and triazole rings
Méthodes De Préparation
The synthesis of 1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted under controlled conditions to yield the final product. Industrial production methods often involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of pyridine and triazole rings allows it to form stable complexes with metal ions, which can enhance its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Propanone, 1-(2-pyridinyl)-: This compound shares the pyridine ring but lacks the triazole moiety, making it less versatile in terms of biological activity.
2-Hydroxypropiophenone: This compound has a similar hydroxy group but differs in the aromatic ring structure, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
107658-96-8 |
|---|---|
Formule moléculaire |
C15H13N5O2 |
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
2-hydroxy-1,2-dipyridin-2-yl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H13N5O2/c21-14(12-5-1-3-7-17-12)15(22,9-20-11-16-10-19-20)13-6-2-4-8-18-13/h1-8,10-11,22H,9H2 |
Clé InChI |
QKIHBOAEBBTGJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


